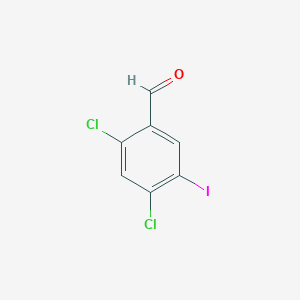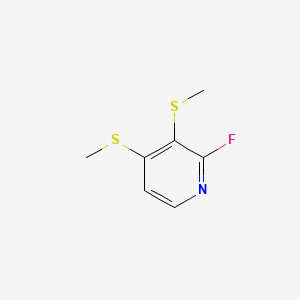
2-Fluoro-3,4-bis(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,4-bis(methylthio)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and two methylthio groups at the 3- and 4-positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is treated with a fluorinating agent and methylthiolating reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, thiolation, and fluorination, often optimized for yield and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3,4-bis(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to remove the fluorine atom or modify the methylthio groups.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified methylthio derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-3,4-bis(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,4-bis(methylthio)pyridine involves its interaction with molecular targets through its functional groups. The fluorine atom and methylthio groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
2-Fluoro-3-(methylthio)pyridine: Lacks one methylthio group compared to 2-Fluoro-3,4-bis(methylthio)pyridine.
2-Fluoro-4-(methylthio)pyridine: Has the methylthio group at a different position on the pyridine ring.
3,4-Dimethylthio-2-chloropyridine: Contains a chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to the simultaneous presence of fluorine and two methylthio groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C7H8FNS2 |
|---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2-fluoro-3,4-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C7H8FNS2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 |
InChI Key |
YLGBVXUFWIHOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)

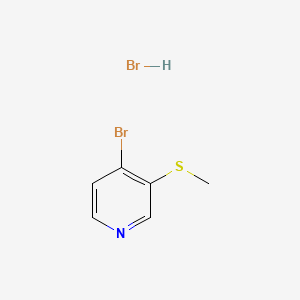
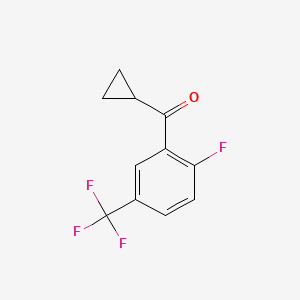

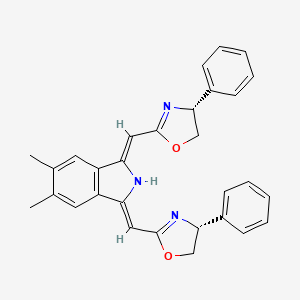
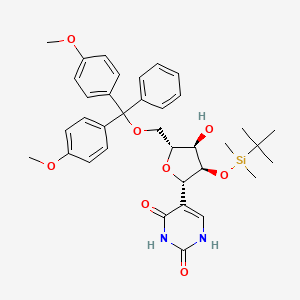
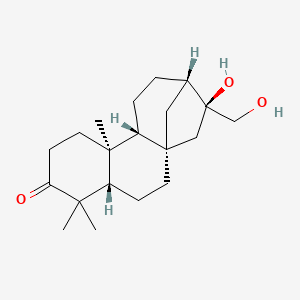
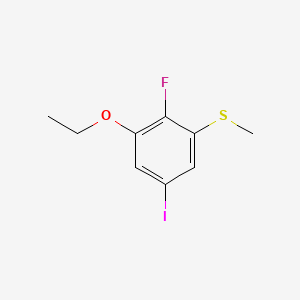
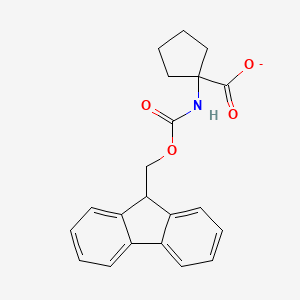
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)

